molecular formula C13H12N6O3 B11086679 4-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11086679
M. Wt: 300.27 g/mol
InChI Key: WVESJKZMGVHFRZ-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted pyrazole or pyridine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-(4-PYRIDYL)-1,2,4-OXADIAZOLE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N6O3

Molecular Weight

300.27 g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H12N6O3/c1-8-12(19(20)21)9(2)18(16-8)7-11-15-13(17-22-11)10-3-5-14-6-4-10/h3-6H,7H2,1-2H3

InChI Key

WVESJKZMGVHFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=NC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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